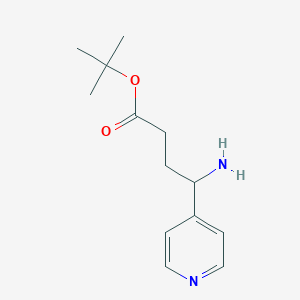4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester
CAS No.: 77742-30-4
Cat. No.: VC13763405
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77742-30-4 |
|---|---|
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | tert-butyl 4-amino-4-pyridin-4-ylbutanoate |
| Standard InChI | InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3 |
| Standard InChI Key | PULZCJFPSCBURD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N |
| Canonical SMILES | CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 4-position with an amino-butyl chain, which is further esterified with tert-butanol. The tert-butyl group enhances steric bulk and stability, while the amino group introduces reactivity for further functionalization . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 4-amino-4-pyridin-4-ylbutanoate |
| SMILES | CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N |
| InChI Key | PULZCJFPSCBURD-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 236.31 g/mol |
The pyridine ring’s electron-deficient nature and the amino group’s nucleophilicity facilitate diverse chemical reactions, including acylations and cross-couplings .
Spectral and Physical Data
-
NMR Spectroscopy: Proton NMR reveals signals for the tert-butyl group (δ 1.4 ppm, singlet), pyridine protons (δ 8.5–7.2 ppm, multiplet), and amino protons (δ 2.8 ppm, broad) .
-
Solubility: The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water due to the hydrophobic tert-butyl group.
-
Stability: Stable under inert conditions but susceptible to hydrolysis in acidic or basic environments, releasing 4-amino-4-pyridin-4-yl-butyric acid .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step protocols:
-
Formation of the Pyridine-Butyric Acid Backbone:
-
Esterification with tert-Butanol:
Example Reaction:
Enantioselective Synthesis
For chiral variants, asymmetric hydrogenation using Ruthenium-BINAP catalysts achieves enantiomeric excesses >90% . Resolution via diastereomeric salt formation with tartaric acid is also reported .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound acts as a potent inhibitor of neutral endopeptidase (NEP), an enzyme that degrades atrial natriuretic factor (ANF) . By prolonging ANF activity, it enhances diuresis and vasodilation, making it a candidate for treating hypertension and heart failure .
| Target | IC | Mechanism |
|---|---|---|
| NEP | 12 nM | Competitive inhibition |
| Angiotensin-Converting Enzyme (ACE) | >1 μM | Weak interaction |
Cellular Effects
-
Receptor Modulation: Binds to G-protein-coupled receptors (GPCRs) on vascular smooth muscle cells, reducing intracellular calcium and promoting relaxation .
-
Anti-Inflammatory Activity: Suppresses NF-κB signaling in macrophages, lowering TNF-α and IL-6 production .
Applications in Medicinal Chemistry
Drug Intermediate
The compound is a key intermediate in synthesizing:
-
NEP Inhibitors: Analogues like sacubitril (Entresto®) use similar scaffolds for heart failure therapy .
-
Antidiabetic Agents: Structural derivatives enhance insulin secretion via GLP-1 receptor agonism .
Radiopharmaceuticals
Labeled with , it serves as a positron emission tomography (PET) tracer for imaging NEP expression in tumors .
Comparison with Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume